4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
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Description
“4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a complex organic compound. It contains a benzylpiperazine moiety, which is a type of piperazine substituted with a benzyl group . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
The synthesis of similar compounds often involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This process involves the condensation of the precursor at the methyl group of the acetyl moiety, the cyclization to form the pyrimidine ring, and the elimination of N,N-dimethylpropionamide .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The compound likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites on the molecule. The pyrimidine ring, in particular, is known to undergo a variety of reactions .Scientific Research Applications
Histamine H4 Receptor Ligands
A study conducted by Altenbach et al. (2008) explored a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R), focusing on their potency and potential anti-inflammatory and antinociceptive activities. The optimization of these compounds highlights the significance of pyrimidine derivatives in developing treatments for inflammation and pain, indicating a potential area of application for related thienopyrimidine compounds (Altenbach et al., 2008).
Glucokinase Activators
Kamimura et al. (2017) utilized a chimeric mouse model with humanized liver to predict human disposition of the partial glucokinase activator PF-04937319 and its metabolite. This study illustrates the importance of thienopyrimidine derivatives in understanding drug metabolism and disposition, contributing to the development of treatments for metabolic diseases (Kamimura et al., 2017).
Antitumor Activities
Guo et al. (2012) reported on the synthesis and evaluation of a new series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives with significant antitumor activities against human cancer cell lines. These findings suggest that modifications of the thienopyrimidine core could lead to potent anticancer agents (Guo et al., 2012).
Metabolites in Safety Testing
Sharma et al. (2014) conducted Metabolites in Safety Testing (MIST) studies on a glucokinase activator, focusing on its metabolic profile and potential treatment for type 2 diabetes mellitus. The research on metabolites and their pharmacological activities emphasizes the role of thienopyrimidine derivatives in drug safety and efficacy assessments (Sharma et al., 2014).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of pyrimidine derivatives in cancer and inflammation treatment strategies (Rahmouni et al., 2016).
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-14-15(2)24-19-17(14)18(20-13-21-19)23-10-8-22(9-11-23)12-16-6-4-3-5-7-16/h3-7,13H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOOCEPUQLAJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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